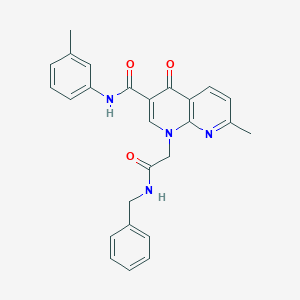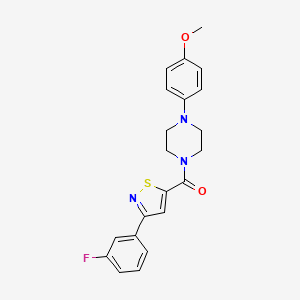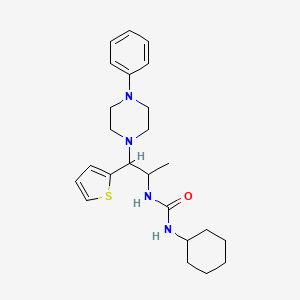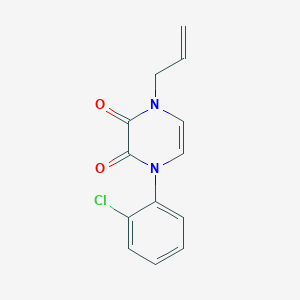![molecular formula C17H17ClN4O5S B2679451 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide CAS No. 899962-02-8](/img/structure/B2679451.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a useful research compound. Its molecular formula is C17H17ClN4O5S and its molecular weight is 424.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has demonstrated the utility of chloroacetamide derivatives in inhibiting fatty acid synthesis, highlighting their potential application in cancer therapy. Chloroacetamide compounds, such as those related to the chemical structure , have shown selectivity and potency in controlling annual grasses and broad-leaved weeds due to their mechanism of action, which may translate into anticancer properties by targeting similar metabolic pathways in cancer cells (Weisshaar & Böger, 1989).
Antitumor Properties
Synthetic efforts have led to the development of N-substituted chloroacetamide derivatives, showcasing significant antitumor properties. Compounds structurally related to the specified chemical have been tested within the framework of the Developmental Therapeutic Program of the National Cancer Institute, indicating their potential as new anticancer agents (Horishny et al., 2020).
Antimicrobial Activity
The synthesis and pharmacological evaluation of various chloroacetamide derivatives have unveiled a broad spectrum of antimicrobial potency. These findings suggest that compounds bearing resemblance to the specified chemical structure could serve as promising lead molecules for developing new antimicrobial agents, with several derivatives exhibiting greater activity than reference drugs (Desai et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research into quinazolinone and chlorophenyl derivatives has shown potential anti-inflammatory and analgesic activities. This suggests that structurally similar compounds, including the specified chloroacetamide derivative, could be explored for their efficacy in treating inflammation and pain, providing a foundation for further drug development efforts in this area (Farag et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Compounds with the chloroacetamide moiety have been studied for their role in inhibiting specific enzymes, which is crucial for designing drugs targeting metabolic pathways involved in diseases. The structural features of these compounds, including the presence of chlorophenyl and morpholino groups, make them suitable candidates for investigating their binding affinity and inhibitory effects on target enzymes, laying the groundwork for novel therapeutic agents (Khalil, 2011).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholin-4-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O5S/c18-11-1-3-12(4-2-11)22-15(13-9-28(25,26)10-14(13)20-22)19-16(23)17(24)21-5-7-27-8-6-21/h1-4H,5-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSWNUCDTXPOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2679368.png)
![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)


![Ethyl 7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2679381.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)
![Methyl 3-{[(4-fluorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2679389.png)